molecular formula C7H4N2O4 B3285751 7-Nitro-3H-benzooxazol-2-one CAS No. 81117-90-0

7-Nitro-3H-benzooxazol-2-one

Cat. No. B3285751
CAS RN: 81117-90-0
M. Wt: 180.12 g/mol
InChI Key: SKYBXCYGTUEWBK-UHFFFAOYSA-N
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Patent
US09090596B2

Procedure details

A solution of 0.3 g of 7-nitro-3H-benzooxazol-2-one (1.67 mmol) in 5 ml of ethanol was degassed and then 0.03 g (10% by weight) of palladium on carbon (5%-50% wet) was added thereto. The reaction medium was stirred under a hydrogen atmosphere for 2 hours at ambient temperature. The reaction medium was filtered through celite and concentrated to dryness. 0.25 g of product was obtained in the form of a colorless oil. Yield=99%.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.03 g
Type
catalyst
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:12]2[O:11][C:10](=[O:13])[NH:9][C:8]=2[CH:7]=[CH:6][CH:5]=1)([O-])=O>C(O)C.[Pd]>[NH2:1][C:4]1[C:12]2[O:11][C:10](=[O:13])[NH:9][C:8]=2[CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=2NC(OC21)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.03 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction medium was stirred under a hydrogen atmosphere for 2 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction medium was filtered through celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=CC=CC=2NC(OC21)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.25 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.